{3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone
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Overview
Description
{3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone is a complex organic compound that belongs to the class of imidazolidinyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Imidazolidinyl Core: The imidazolidinyl core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the imidazolidinyl core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group can be attached via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the intermediate product from the previous step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
{3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of {3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
{3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone: Unique due to its specific combination of functional groups and structural features.
Other Imidazolidinyl Derivatives: Compounds with similar imidazolidinyl cores but different substituents, such as different benzoyl or pyrimidinyl groups.
Benzoyl Derivatives: Compounds with benzoyl groups attached to different core structures, exhibiting varying chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H21N5O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[3-benzoyl-2-(4,6-dimethylpyrimidin-2-yl)iminoimidazolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H21N5O2/c1-16-15-17(2)25-22(24-16)26-23-27(20(29)18-9-5-3-6-10-18)13-14-28(23)21(30)19-11-7-4-8-12-19/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
GHPIVYVUHLHUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C2N(CCN2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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